Product packaging for BOC-VAL-ARG-AMC HCL(Cat. No.:CAS No. 113865-96-6)

BOC-VAL-ARG-AMC HCL

Cat. No.: B1142329
CAS No.: 113865-96-6
M. Wt: 567.08
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Structural Context of BOC-VAL-ARG-AMC HCL as a Fluorogenic Peptide Substrate

This compound, chemically known as tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride, is a synthetic tripeptide derivative. vulcanchem.com Its structure is meticulously designed to serve as a specific substrate for certain serine proteases, particularly thrombin and trypsin-like enzymes. medchemexpress.euchemimpex.com

The core of the molecule consists of a three-amino-acid peptide sequence: Valine (Val), Arginine (Arg), and a C-terminal Arginine mimic. This peptide sequence is crucial for recognition and binding by the target protease. The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (BOC) group. This protecting group enhances the compound's stability by preventing non-specific degradation. vulcanchem.com

The key to its function as a fluorogenic substrate lies in the conjugation of the peptide to a 7-amino-4-methylcoumarin (B1665955) (AMC) group at the C-terminus. medchemexpress.eu AMC is a fluorescent molecule, but when it is part of the larger this compound compound, its fluorescence is quenched. The entire molecule is supplied as a hydrochloride salt, which generally improves its solubility and stability for laboratory use. vulcanchem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₆H₃₉ClN₆O₆
Molecular Weight 567.1 g/mol vulcanchem.com
IUPAC Name tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride vulcanchem.com
Storage Temperature 2–8°C vulcanchem.com

Fundamental Principles of 7-amino-4-methylcoumarin (AMC) Release in Enzyme Assays

The utility of this compound in biochemical assays is predicated on the enzymatic release of the fluorophore, 7-amino-4-methylcoumarin (AMC). medchemexpress.eu In its conjugated, uncleaved state within the substrate molecule, the AMC moiety exhibits minimal fluorescence.

The process of fluorescence generation is initiated when a target protease, such as thrombin, recognizes and binds to the specific peptide sequence (Val-Arg) of the substrate. vulcanchem.com The enzyme then catalyzes the hydrolysis of the amide bond linking the C-terminal arginine residue to the AMC molecule. researchgate.net

Upon cleavage, the free AMC is released. ontosight.ai This liberated AMC molecule is highly fluorescent. medchemexpress.eu When excited by light at a specific wavelength (typically around 360-380 nm), it emits light at a higher wavelength (around 440-460 nm). ontosight.aiadipogen.com The intensity of this emitted fluorescence is directly proportional to the amount of AMC released, which in turn is a direct measure of the enzymatic activity of the protease. ontosight.ai This linear relationship allows for the quantitative determination of enzyme kinetics and the screening of potential enzyme inhibitors. chemimpex.com

Table 2: Fluorescence Properties of AMC

Parameter Wavelength (nm)
Excitation Maximum (λex) ~360-380 adipogen.com

Historical Development and Evolution of Fluorogenic Peptide Substrates in Enzymology

The use of synthetic substrates to measure enzyme activity has been a cornerstone of enzymology for decades. Early methods often relied on chromogenic substrates, which release a colored product upon enzymatic cleavage. However, the quest for higher sensitivity and continuous monitoring of enzyme reactions led to the development of fluorogenic substrates.

The emergence of fluorogenic substrates in research began in the late 1950s, coinciding with advancements in fluorescence detection technology. manufacturingchemist.com These early substrates offered a significant advantage in sensitivity over their chromogenic counterparts. manufacturingchemist.com

Over time, the design of fluorogenic substrates became more sophisticated. The development of quenched fluorescent substrates, which utilize principles like Fluorescence Resonance Energy Transfer (FRET), marked a significant advancement. nih.gov In these substrates, a fluorophore and a quencher molecule are attached to the peptide. Cleavage of the peptide by a protease separates the fluorophore and quencher, resulting in an increase in fluorescence. nih.gov

The synthesis of peptide substrates with specific amino acid sequences allowed for the development of highly selective assays for different proteases. nih.gov Researchers began to tailor the peptide sequence to match the known cleavage sites of specific enzymes, leading to substrates like this compound, which is designed for trypsin-like serine proteases. chemsrc.commedchemexpress.com The incorporation of protecting groups like the BOC group also became a standard practice to improve substrate stability and prevent unwanted side reactions. chemimpex.com

The evolution of these substrates has been crucial for drug discovery, allowing for high-throughput screening of potential enzyme inhibitors. ontosight.ai The development of fluorogenic substrates that can be used in complex biological samples, such as plasma, has further expanded their utility in both basic research and clinical diagnostics. medchemexpress.eursc.org

Properties

CAS No.

113865-96-6

Molecular Formula

C26H39ClN6O6

Molecular Weight

567.08

Origin of Product

United States

Enzymatic Specificity and Substrate Utilization of Boc Val Arg Amc Hcl

Interaction Profile with Serine Proteases

BOC-VAL-ARG-AMC HCL exhibits a defined interaction profile with a specific subset of serine proteases, which are characterized by a catalytic triad (B1167595) involving a serine residue at the active site. The substrate's peptide sequence is a key determinant of its specificity, directing it towards enzymes that preferentially cleave after an arginine residue.

Characterization of Thrombin as a Primary Enzymatic Target

Thrombin, a pivotal enzyme in the coagulation cascade, is the primary and most extensively studied target of this compound. The substrate's design, particularly the absence of a proline residue between the valine and arginine, is thought to reduce steric hindrance, thereby enhancing its binding efficiency to thrombin's active site. vulcanchem.com

In the realm of coagulation factor research, this compound has demonstrated significant utility. Its high specificity for thrombin allows for the sensitive detection and quantification of this key enzyme. Furthermore, it has been employed in the assessment of other coagulation factors that lead to thrombin generation. For instance, it is utilized in assays to detect Factor XIa in human intravenous immunoglobulin, which is crucial for evaluating the thrombogenic risks associated with biologics. vulcanchem.com The substrate's specific interaction within the hydrophobic binding pocket of thrombin minimizes cross-reactivity with other serine proteases, ensuring focused and accurate measurements in complex biological samples. vulcanchem.com

The monitoring of thrombin activity is fundamental in both basic research and clinical diagnostics. This compound is a cornerstone in thrombin generation tests (TGT), providing a reliable method to quantify the activity of activated coagulation factors. vulcanchem.com Upon enzymatic cleavage by thrombin, the release of AMC produces a fluorescent signal that is directly proportional to the enzyme's activity, enabling precise kinetic analysis. vulcanchem.com This fluorescence-based readout offers a distinct advantage over chromogenic methods, as it is less susceptible to interference from components like hemoglobin in hemolyzed samples. vulcanchem.com

The kinetic parameters of this compound with thrombin have been determined, providing a quantitative measure of its efficacy as a substrate.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)
ThrombinThis compound21105
Specificity in Coagulation Factor Research

Selectivity Towards Other Trypsin-like Serine Proteases

While this compound is primarily recognized as a thrombin substrate, its utility extends to other trypsin-like serine proteases that recognize and cleave peptide bonds C-terminal to arginine residues.

The fundamental mechanism of action involves the binding of the arginine residue of the substrate to the active site of trypsin-like proteases. vulcanchem.com This suggests that enzymes such as trypsin itself could potentially hydrolyze this compound. However, the specificity is not absolute and can be influenced by the surrounding amino acid sequence. For instance, in a comparative context, the Gln-Ala sequence in the substrate Boc-Gln-Ala-Arg-AMC was found to decrease hydrophobicity, resulting in a 27% lower thrombin specificity compared to this compound. vulcanchem.com This highlights the role of the valine residue in enhancing specificity for thrombin.

Research has explored the application of this compound in the study of other proteases beyond the immediate coagulation cascade. Notably, it has been validated for its utility in screening for inhibitors of TMPRSS2 (Transmembrane Protease, Serine 2), an enzyme involved in the entry of viruses like SARS-CoV-2 into host cells. vulcanchem.com In these screening assays, this compound demonstrated superior sensitivity compared to other substrates like Boc-Gln-Ala-Arg-AMC. vulcanchem.com Furthermore, this substrate is employed in clinical diagnostics to measure the activity of Protein C in plasma, which is essential for diagnosing conditions such as thrombophilia. vulcanchem.com

The following table summarizes the interaction of this compound and a related substrate with different proteases, illustrating the spectrum of its applicability.

SubstrateTargeted ProteaseApplication
This compoundThrombinCoagulation research, activity monitoring
This compoundFactor XIa (indirectly)Thrombogenic risk assessment
This compoundTMPRSS2Inhibitor screening
This compoundProtein CClinical diagnostics
Boc-Gln-Ala-Arg-AMCTrypsinProtease activity measurement
Potential Recognition by Trypsin and Related Enzymes

Structural Determinants of Protease Recognition

The interaction between a protease and its substrate is a highly specific event, governed by the three-dimensional structures of both molecules. In the case of this compound, several key components of its structure are critical for its recognition and subsequent cleavage by enzymes.

Role of the Valine-Arginine (Val-Arg) Dipeptide Sequence at the P1-P2 Positions

The sequence of amino acids in a peptide substrate is a primary determinant of which protease will recognize and cleave it. The positions of the amino acids relative to the cleavage site are denoted as P1, P2, P3, etc., moving away from the cleavage site on the N-terminal side. In this compound, the arginine (Arg) residue is at the P1 position, and the valine (Val) residue is at the P2 position.

The P1 residue is often the most critical for determining specificity. mdpi.com Many trypsin-like serine proteases have a strong preference for cleaving after a basic amino acid, such as arginine or lysine, at the P1 position. mdpi.commdpi.com This is due to the presence of a negatively charged aspartic acid residue at the bottom of the S1 binding pocket of the protease, which electrostatically attracts the positively charged side chain of arginine or lysine. mdpi.com

The P2 residue also plays a significant role in substrate binding and can influence the catalytic efficiency of the protease. The presence of a valine at the P2 position contributes to the substrate's specificity, and alterations at this site can impact the rate of hydrolysis. nih.gov For instance, some proteases exhibit a preference for aliphatic residues like valine at the P2 position. researchgate.net

Influence of the N-terminal tert-Butoxycarbonyl (Boc) Protecting Group

The N-terminus of the peptide is protected by a tert-butoxycarbonyl (Boc) group. This chemical modification serves several important functions. Primarily, the Boc group prevents the peptide from being degraded by non-specific exopeptidases, which cleave amino acids from the ends of a peptide chain. vulcanchem.comthermofisher.com This ensures that the substrate remains intact until it encounters its target protease.

Significance of the AMC Moiety for Substrate Hydrolysis and Detection

This compound is a fluorogenic substrate, meaning it produces a fluorescent signal upon enzymatic cleavage. This is made possible by the 7-amino-4-methylcoumarin (B1665955) (AMC) group attached to the C-terminus of the peptide. In its intact form, the AMC molecule is non-fluorescent as it is part of an amide bond. iris-biotech.de

When a protease cleaves the amide bond between the P1 arginine residue and the AMC group, free AMC is released. vulcanchem.com This liberated AMC is highly fluorescent, emitting light at approximately 440-460 nm when excited with light at around 360-380 nm. echelon-inc.comadipogen.com The intensity of the fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the protease. vulcanchem.com This allows for the continuous and sensitive monitoring of enzyme kinetics. thermofisher.com

Comparative Analysis with Closely Related Fluorogenic Peptide Substrates

To better understand the specificity of this compound, it is useful to compare it with similar fluorogenic substrates. These comparisons highlight how subtle changes in the peptide sequence can significantly alter enzyme recognition and kinetic parameters.

Distinctions from and Commonalities with BOC-VAL-PRO-ARG-AMC HCL

A closely related substrate is BOC-VAL-PRO-ARG-AMC HCL. adipogen.comchemsrc.commedchemexpress.comglpbio.combachem.comnetascientific.comsigmaaldrich.combiossusa.comchemscene.com The key difference between these two substrates is the insertion of a proline (Pro) residue between the valine and arginine in BOC-VAL-PRO-ARG-AMC HCL, placing it at the P2 position and shifting valine to the P3 position.

This seemingly minor change can have a significant impact on substrate recognition and hydrolysis. For some enzymes, such as thrombin, the presence of proline at the P2 position in BOC-VAL-PRO-ARG-AMC can reduce the affinity of the substrate for the enzyme. vulcanchem.com This means that a higher concentration of the substrate may be needed to achieve the same level of enzymatic activity compared to this compound. vulcanchem.com The absence of proline in this compound can lead to reduced steric hindrance and improved binding efficiency with certain enzymes. vulcanchem.com

Despite this difference, both substrates share the same P1 arginine residue and the C-terminal AMC fluorophore, making them both suitable for assaying trypsin-like proteases that recognize arginine at the P1 position. vulcanchem.comchemsrc.com

Implications of Peptide Sequence Variation on Enzyme Specificity and Kinetic Parameters

The variation in peptide sequences among fluorogenic substrates has profound implications for their use in studying enzyme specificity and kinetics. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the interaction between an enzyme and its substrate.

Small changes in the peptide sequence can lead to significant differences in Km and kcat values. For example, a study comparing BOC-VAL-ARG-AMC with BOC-Gln-Ala-Arg-AMC for a particular enzyme showed that the former had a 27% higher specificity. vulcanchem.com This demonstrates that the amino acids at the P2 and P3 positions play a crucial role in fine-tuning the interaction with the protease's active site.

The table below illustrates how kinetic parameters can vary between different fluorogenic substrates for a given enzyme.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Boc-Val-Pro-Arg-AMCα-thrombin211095,190,476
Boc-Val-Pro-Arg-AMCα-thrombin-staphylocoagulase complex25893,560,000
Ac-VLTK-AMCPmC1120.4 ± 2.03.3 ± 0.11.6 x 10⁵
Pyr-RTKR-amcJEV NS2B(H)-NS3pro--1962.96 ± 85.0
Boc-LRR-amcJEV NS2B(H)-NS3pro-0.000153.74 ± 0.3

Data sourced from multiple studies. nih.govadipogen.complos.org

This data highlights the sensitivity of enzyme-substrate interactions to the peptide sequence. The choice of substrate is therefore critical for accurately characterizing the activity and specificity of a particular protease.

Methodological Frameworks for Utilizing Boc Val Arg Amc Hcl

Design and Implementation of Fluorometric Protease Assays

Fluorometric protease assays using BOC-VAL-ARG-AMC HCL are foundational in studying enzyme kinetics and for screening potential inhibitors. netascientific.comchemimpex.com The basic principle involves the enzymatic hydrolysis of the substrate, which liberates the highly fluorescent AMC group from the non-fluorescent peptide. aatbio.com The resulting fluorescence can be measured over time to determine the rate of the enzymatic reaction.

To ensure accurate and reproducible results, optimizing the reaction conditions is a critical first step. Key parameters to consider include buffer composition, pH, temperature, and substrate concentration.

Buffer and pH: The choice of buffer and its pH can significantly influence enzyme activity. For instance, a Tris-HCl buffer at a pH of 8.0 is often used for trypsin-like serine proteases. vulcanchem.commedchemexpress.com In a study of trypsin from freshwater prawn, the assay was conducted in 50 mM Tris-HCl buffer at pH 8.0. medchemexpress.com

Temperature: Enzymatic reactions are temperature-dependent. An incubation temperature of 55°C was used for a trypsin activity assay, while other protocols suggest incubation at 37°C for 24 hours. medchemexpress.compubcompare.ai

Substrate Concentration: The concentration of this compound should be carefully chosen. It is often necessary to perform initial experiments to determine the optimal concentration that balances signal intensity with substrate stability. vulcanchem.com For example, a final concentration of 200 μM in a 1x digestion buffer has been used in a trypsin-like substrate fluorometric assay. pubcompare.ai

Enzyme Concentration: The amount of enzyme used will directly affect the reaction rate. It's important to use a concentration that results in a linear increase in fluorescence over the desired time course.

A summary of typical reaction conditions is provided in the table below.

ParameterTypical Range/ValueSource
Buffer 50 mM Tris-HCl medchemexpress.com
pH 8.0 medchemexpress.com
Temperature 37°C - 55°C medchemexpress.compubcompare.ai
Substrate Concentration 50 µM - 200 µM medchemexpress.compubcompare.ai
Excitation Wavelength 354 nm - 380 nm medchemexpress.compubcompare.aiadipogen.com
Emission Wavelength 435 nm - 460 nm medchemexpress.compubcompare.aiadipogen.com

This table presents a generalized overview of reaction conditions. Specific optimization is often required for each unique enzyme and experimental setup.

Real-time kinetic monitoring is a powerful application of this compound, allowing for the continuous measurement of enzyme activity. chemimpex.com This is typically achieved using a fluorescent microplate reader or a spectrofluorometer. aatbio.commedchemexpress.com The instrument is set to the appropriate excitation and emission wavelengths for AMC, which are generally around 360-380 nm for excitation and 440-460 nm for emission. adipogen.commobitec.com

In a typical real-time assay, the reaction is initiated by the addition of the enzyme to a solution containing the substrate. medchemexpress.com Fluorescence readings are then taken at regular intervals over a set period. The resulting data provides a kinetic curve of fluorescence intensity versus time, from which the initial reaction velocity can be determined. For example, in a study of clot-bound thrombin activity, the conversion of BOC-VPR-AMC was monitored at 10-second intervals. nih.gov

Endpoint assays offer a simpler alternative to real-time monitoring and are suitable for high-throughput screening applications. In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which it is stopped, and the final fluorescence is measured.

A common method to stop the reaction is the addition of a stopping agent, such as a mixture of methanol, n-butyl alcohol, and distilled water. medchemexpress.com Alternatively, the reaction can be terminated by a significant change in pH or the addition of a potent enzyme inhibitor. After stopping the reaction, the fluorescence of the released AMC is quantified.

An example of an endpoint assay protocol for trypsin activity involves:

Adding the diluted trypsin enzyme to a buffer solution. medchemexpress.com

Initiating the reaction by adding the BOC-Val-Pro-Arg-MCA substrate. medchemexpress.com

Incubating the mixture at 55°C for 10 minutes. medchemexpress.com

Stopping the reaction with a specific stopping agent. medchemexpress.com

Measuring the fluorescence intensity. medchemexpress.com

Real-time Kinetic Monitoring of Fluorescence Emission

Quantitative Analysis of Enzyme Activity and Reaction Kinetics

The data obtained from fluorometric assays with this compound can be used to perform detailed quantitative analysis of enzyme activity and reaction kinetics.

The rate of an enzymatic reaction is determined by measuring the increase in fluorescence over time. The initial velocity (V₀) of the reaction is the rate at the very beginning of the reaction, where the substrate concentration is not yet limiting. It is typically calculated from the initial linear portion of the kinetic curve of fluorescence versus time.

To accurately determine the reaction rate, it is essential to convert the fluorescence units into the concentration of the product (AMC). This is achieved by creating a standard curve using known concentrations of free AMC.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). collaborativedrug.com The Michaelis-Menten equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S]) collaborativedrug.com

To determine the Michaelis-Menten constants, a series of experiments are performed where the initial reaction velocity is measured at various substrate concentrations. nih.gov The resulting data can be plotted as V₀ versus [S], which typically yields a hyperbolic curve. collaborativedrug.com

The Km , or Michaelis constant, represents the substrate concentration at which the reaction velocity is half of Vmax. solubilityofthings.com A lower Km value indicates a higher affinity of the enzyme for the substrate. solubilityofthings.comVmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. solubilityofthings.com

For α-thrombin, the Km value with Boc-Val-Pro-Arg-AMC has been reported to be 21 μM, with a kcat (turnover number) of 109 s⁻¹. adipogen.com For the α-thrombin-staphylocoagulase complex, the Km is 25 μM, and the kcat is 89 s⁻¹. adipogen.com

The table below summarizes the reported kinetic constants for α-thrombin with BOC-Val-Pro-Arg-AMC.

EnzymeKm (μM)kcat (s⁻¹)Source
α-thrombin21109 adipogen.com
α-thrombin-staphylocoagulase complex2589 adipogen.com

This data highlights the specific kinetic parameters of α-thrombin when acting on the BOC-Val-Pro-Arg-AMC substrate.

Assessment of Catalytic Turnover Rates (e.g., kcat)

The catalytic turnover rate, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a fundamental parameter for characterizing the catalytic efficiency of an enzyme.

To determine kcat for an enzyme using this compound, a series of kinetic assays are performed. The initial velocity (V₀) of the reaction is measured at various concentrations of the substrate, while the enzyme concentration is kept constant. The release of AMC is monitored over time using a fluorometer, with excitation typically around 360-380 nm and emission at 440-460 nm. adipogen.comopenbiochemistryjournal.com

The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is also determined from these experiments. The data are often fitted to the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

where:

V₀ is the initial reaction velocity

Vmax is the maximum reaction velocity

[S] is the substrate concentration

Km is the Michaelis-Menten constant

Once Vmax is determined, kcat can be calculated using the following equation:

kcat = Vmax / [E]t

where:

[E]t is the total enzyme concentration.

For example, kinetic studies on thrombin have determined a kcat of 105 s⁻¹ and a Km of 21 µM when using a similar substrate, Boc-Val-Pro-Arg-AMC. bachem.comglpbio.com In another study, the kcat of a cysteine protease from Actinidia arguta for Z-Val-Val-Arg-MCA was found to be 27.26 s⁻¹. openbiochemistryjournal.com These values provide a quantitative measure of the enzyme's catalytic power.

Enzyme Inhibition Studies and Inhibitor Characterization

This compound is extensively used to screen for and characterize enzyme inhibitors. These studies are crucial for drug discovery and for understanding the regulatory mechanisms of proteases.

Procedures for Determining Half Maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme's activity by 50%. It is a common measure of an inhibitor's potency.

The determination of IC50 involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. The enzyme, inhibitor, and substrate are incubated together, and the rate of AMC release is measured. The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

A dose-response curve is then generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration at which the curve crosses the 50% inhibition mark. glpbio.com For instance, a study on TMPRSS2 inhibitors used this method to determine the IC50 values of compounds like camostat (B1201512) and nafamostat. acs.orgresearchgate.net

Calculation of Inhibition Constants (Ki)

The inhibition constant (Ki) is a more fundamental measure of an inhibitor's potency than the IC50. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration.

For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

where:

[S] is the concentration of the substrate used in the assay. rsc.org

Km is the Michaelis-Menten constant of the substrate for the enzyme. rsc.org

This calculation requires prior knowledge of the Km of the enzyme for this compound under the specific assay conditions.

Characterization of Reversible and Irreversible Inhibition Mechanisms

To distinguish between reversible and irreversible inhibition, a dilution experiment can be performed. frontiersin.org An enzyme is pre-incubated with the inhibitor at a concentration significantly higher than its IC50. An aliquot of this mixture is then diluted significantly into a solution containing the substrate.

Reversible Inhibition : If the inhibitor is reversible, the dilution will cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity over time.

Irreversible Inhibition : If the inhibitor is irreversible, it forms a stable, often covalent, bond with the enzyme. Dilution will not lead to the recovery of enzyme activity.

Further characterization can involve varying the pre-incubation time of the enzyme and inhibitor before adding the substrate. Time-dependent inhibition is often a hallmark of irreversible or slow-binding reversible inhibitors. uni-mainz.de

High-Throughput Screening Paradigms for Protease Inhibitor Discovery

The fluorescent nature of the assay using this compound makes it highly amenable to high-throughput screening (HTS) for the discovery of new protease inhibitors. acs.org HTS assays are typically performed in multi-well plates (e.g., 384- or 1536-well plates). acs.orgresearchgate.net

In a typical HTS setup, small volumes of the enzyme, substrate, and a library of potential inhibitor compounds are dispensed into the wells using automated liquid handling systems. acs.org The fluorescence in each well is then read by a plate reader over time. A significant reduction in fluorescence compared to control wells indicates potential inhibitory activity.

This approach allows for the rapid screening of thousands of compounds to identify "hits" that can then be further validated and characterized in more detailed secondary assays. asm.org For example, a high-throughput screen was used to identify small-molecule inhibitors of the West Nile Virus serine protease. asm.org

Preparation and Handling Protocols for Optimal Research Outcomes

Proper preparation and handling of this compound are critical for obtaining reliable and reproducible results.

Stock Solution Preparation:

this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution (e.g., 5 to 10 mM). aatbio.comaatbio.com

To aid dissolution, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath. glpbio.comglpbio.com

Storage:

The solid powder should be stored at -20°C for long-term stability. targetmol.com

Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. glpbio.comglpbio.com

When stored at -20°C, the stock solution is typically stable for about a month, while at -80°C, it can be stable for up to six months. glpbio.comglpbio.commedchemexpress.com

The compound and its solutions should be protected from light. adipogen.com

Working Solution Preparation:

The working solution is prepared by diluting the stock solution into the appropriate assay buffer just before use. aatbio.com

It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect enzyme activity, as some enzymes can be inhibited by higher concentrations of DMSO. vulcanchem.com

By adhering to these methodological frameworks and handling protocols, researchers can effectively utilize this compound to gain valuable insights into enzyme kinetics and inhibition.

Stock Solution Preparation and Dilution Strategies

Proper preparation of a concentrated stock solution is the initial and critical step in using this compound. Due to its limited solubility in aqueous solutions, the compound is typically first dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO). aatbio.comaatbio.com

Stock Solution Preparation:

A stock solution is generally prepared at a concentration ranging from 5 to 10 mM in DMSO. aatbio.comaatbio.com For instance, to create a 10 mM stock solution, 1 mg of this compound powder can be dissolved in 135 µL of DMSO. aatbio.comaatbio.com It is recommended to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively affect the solubility of the compound. medchemexpress.com In some cases, gentle warming to 37°C and sonication in an ultrasonic bath may be necessary to fully dissolve the compound. glpbio.comglpbio.com

Once prepared, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. aatbio.comaatbio.comglpbio.com When stored at -80°C, the stock solution can be stable for up to six months; at -20°C, it is typically stable for about one month. glpbio.comglpbio.com

Working Solution Dilution:

The concentrated stock solution must be diluted to the final working concentration using an appropriate assay buffer immediately before conducting the experiment. aatbio.comglpbio.com The working solution should be protected from light. aatbio.com The final concentration of the substrate in the assay will depend on the specific enzyme and experimental conditions, but a common starting point is in the micromolar range, for example, 50 µM. targetmol.commedchemexpress.com

It is crucial to ensure that the final concentration of DMSO in the assay mixture is kept low, typically below 1% (v/v), as higher concentrations can inhibit enzymatic activity. biorxiv.org

Table 1: Stock Solution Preparation Example

ParameterValueReference
CompoundThis compoundN/A
SolventDMSO aatbio.comaatbio.com
Stock Concentration10 mM aatbio.comaatbio.com
Mass of Compound1 mg aatbio.comaatbio.com
Volume of DMSO135 µL aatbio.comaatbio.com
Storage Temperature-20°C or -80°C aatbio.comaatbio.comglpbio.com

Considerations for Experimental Buffer Systems and pH Control

The choice of buffer system and the precise control of pH are paramount for obtaining reliable and reproducible results in enzymatic assays utilizing this compound. The optimal pH for the activity of many target proteases, such as trypsin-like serine proteases, is often in the slightly alkaline range. targetmol.commedchemexpress.combiorxiv.org

Common Buffer Systems:

Tris-HCl is a frequently used buffer for assays involving this substrate. targetmol.commedchemexpress.comnih.gov A typical buffer composition might be 50 mM Tris-HCl with a pH of 8.0. targetmol.commedchemexpress.com Other buffer systems that have been employed include HEPES and sodium phosphate (B84403). aatbio.comnih.govopenbiochemistryjournal.com The buffer may also contain other components to optimize enzyme activity or stability, such as salts (e.g., 150 mM NaCl) or calcium chloride (e.g., 1 mM CaCl₂). glpbio.combiorxiv.org

pH Optima and Stability:

The enzymatic cleavage of this compound is highly dependent on the pH of the reaction mixture. For instance, some proteases exhibit maximal activity in a pH range of 7.5 to 8.5. biorxiv.org While a pH of 9.0 showed the highest percentage of released AMC in one study, a pH of 8.0 was chosen for further experiments due to having nearly identical activity and being more physiologically relevant. biorxiv.org It's important to determine the optimal pH for the specific enzyme being investigated. For example, the activity of the cysteine protease from Actinidia arguta towards a similar substrate was optimal at a pH of 6.5-7.5. openbiochemistryjournal.com The stability of the enzyme itself can also be pH-dependent. nih.govopenbiochemistryjournal.com

Table 2: Example Experimental Buffer Compositions

Buffer SystemComponentspHTarget Enzyme ExampleReference
Tris-HCl50 mM Tris-HCl8.0Trypsin targetmol.commedchemexpress.com
Tris-HCl50 mM Tris, 150 mM NaCl8.0TMPRSS2 biorxiv.org
HEPES25 mM HEPES, 100 mM EDTA, 1M DTT7.4Alpha-thrombin aatbio.com
Sodium PhosphateSodium phosphate buffer6.0-8.0Cysteine protease nih.govopenbiochemistryjournal.com

Control Experiments for Background Fluorescence and Non-Specific Hydrolysis

To ensure that the measured fluorescence signal accurately reflects the specific enzymatic activity of interest, it is essential to perform several control experiments. These controls help to account for background fluorescence and any non-specific hydrolysis of the substrate.

Background Fluorescence:

A "no-enzyme" control is crucial to determine the intrinsic fluorescence of the substrate and the buffer components. thermofisher.com This sample contains all the reaction components, including the this compound substrate, but lacks the enzyme. The fluorescence reading from this control should be subtracted from the readings of the experimental samples. thermofisher.comubpbio.com Additionally, a "no-substrate" control, containing the enzyme and buffer but no substrate, can help identify any inherent fluorescence from the enzyme preparation itself.

Non-Specific Hydrolysis:

Non-specific hydrolysis of the substrate can occur due to factors other than the target enzyme, such as the presence of other proteases in a complex biological sample (e.g., cell lysate). To account for this, a control can be run where the sample is pre-treated with a specific inhibitor of the target enzyme. ubpbio.com Any remaining fluorescence signal in the presence of the inhibitor can be attributed to non-specific cleavage by other proteases and should be subtracted from the total signal. ubpbio.com

The stability of the substrate in the assay buffer over the time course of the experiment should also be assessed to ensure that spontaneous hydrolysis does not contribute significantly to the measured fluorescence.

Table 3: Essential Control Experiments

Control TypePurposeComponents
No-Enzyme ControlTo measure background fluorescence of the substrate and buffer.Assay Buffer + this compound
No-Substrate ControlTo measure background fluorescence of the enzyme preparation.Assay Buffer + Enzyme
Inhibitor ControlTo measure non-specific hydrolysis by other proteases.Assay Buffer + Enzyme + Specific Inhibitor + this compound
Substrate Stability ControlTo assess spontaneous hydrolysis of the substrate.Assay Buffer + this compound (incubated for the duration of the assay)

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundtert-Butoxycarbonyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin hydrochloride
DMSODimethyl sulfoxide
Tris-HClTris(hydroxymethyl)aminomethane hydrochloride
HEPES4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid
EDTAEthylenediaminetetraacetic acid
DTTDithiothreitol
NaClSodium chloride
CaCl₂Calcium chloride

Applications of Boc Val Arg Amc Hcl in Understanding Biological Systems

Contribution to Elucidating Proteolytic Processes in Cellular and Molecular Biology

The cleavage of proteins by proteases is a fundamental biological process that governs a vast array of cellular functions. BOC-VAL-ARG-AMC HCL serves as a key reagent for studying the activity of trypsin-like serine proteases, which are central to many of these processes.

While thrombin is renowned for its critical role in the blood coagulation cascade, its functions extend into various other physiological and pathological processes. uantwerpen.be this compound is a sensitive fluorogenic substrate for thrombin, enabling researchers to investigate its activity in diverse contexts. adipogen.commedchemexpress.com Although not exclusively specific to thrombin, its use in conjunction with specific inhibitors like dabigatran (B194492) allows for the precise measurement of thrombin activity. uantwerpen.be This approach has been instrumental in studies demonstrating that beyond hemostasis, thrombin is involved in cellular signaling through the cleavage of Protease-Activated Receptors (PARs), influencing processes like inflammation and tissue remodeling. uantwerpen.be Increased thrombin activity, for instance, has been associated with chronic intestinal inflammation in inflammatory bowel disease (IBD), where it can contribute to mucosal damage. uantwerpen.be

The activity of proteases is tightly regulated to prevent unwanted proteolysis. This compound is frequently employed to study the mechanisms of enzyme activation and inhibition. For example, it has been used to demonstrate the activation of latent serine proteases in porcine ovarian follicular fluid by trypsin. bioone.org In these studies, the substrate allowed for the quantification of a dramatic increase in enzymatic activity upon treatment with trypsin, revealing a proteolytic activation mechanism. bioone.org Furthermore, research on human kallikrein 8 (KLK8), a serine protease, has utilized this compound to investigate the regulatory effects of calcium ions on its enzymatic activity. mpg.de Such studies are crucial for understanding how the cellular microenvironment modulates protease function.

Investigating Thrombin-Mediated Pathways Beyond Coagulation

Role in Investigating Pathogenic Mechanisms

The proteolytic enzymes of pathogenic microorganisms are often key to their virulence, enabling them to invade host tissues and evade the immune system. mdpi.com this compound has proven to be a valuable substrate for characterizing these microbial proteases.

Bacterial proteases can act as significant virulence factors. uantwerpen.be this compound has been used to characterize the activity of proteases from various bacteria. For instance, it has been used to measure the activity of the thrombin-staphylocoagulase complex from Staphylococcus aureus, which is crucial for its pathogenicity. adipogen.comavantorsciences.com Research has also employed this substrate to study proteases from Porphyromonas gingivalis, a bacterium implicated in periodontitis. nih.gov These studies help to elucidate how bacterial proteases contribute to disease by, for example, degrading host tissue components or inactivating host defense molecules. mdpi.com

The detection of specific protease activities can serve as a diagnostic marker for the presence of pathogenic organisms. This compound has been utilized in the development of rapid detection methods for bacteria like methicillin-resistant Staphylococcus aureus (MRSA). adipogen.com The principle behind these methods is that the target bacterium produces a protease that can cleave the substrate, leading to a measurable fluorescent signal. This application highlights the substrate's utility in translating basic research on enzyme activity into practical diagnostic tools. biosynth.com

Characterization of Microbial Proteases and Virulence Factors

Utility in Biochemical Pathway Dissection

Understanding the intricate network of biochemical pathways is a central goal of molecular biology. This compound aids in the dissection of these pathways by allowing for the specific measurement of key enzymatic steps. For instance, in studies of spermatogenesis, various fluorogenic substrates, including those similar in principle to this compound, have been used to measure the distinct activities of the proteasome, a critical complex for protein degradation. mdpi.com In the context of enamel matrix remodeling, this compound has been instrumental in assessing the activity of kallikrein-4 (KLK4) and understanding how its activity is modulated by factors such as pH and ion concentrations. frontiersin.org This allows researchers to piece together the regulatory circuits that control complex biological processes.

Mapping Proteolytic Cascades and their Interdependencies

Proteolytic cascades are sequential activation events where an inactive precursor protein (zymogen) is cleaved by a protease to become an active enzyme, which in turn activates the next zymogen in the series. These cascades are fundamental to numerous physiological processes, including blood coagulation, apoptosis, and immune responses. The dysregulation of these pathways is often implicated in disease pathogenesis.

This compound is instrumental in mapping these complex protease networks. By acting as a substrate for specific trypsin-like serine proteases, it enables the identification and quantification of key enzymatic activities within a cascade. For instance, this substrate can be employed to measure the activity of proteases like thrombin and various kallikreins, which are central players in the coagulation and inflammatory cascades, respectively. adipogen.combachem.com

In a research context, cell lysates or purified enzyme preparations can be incubated with this compound. The rate of fluorescence increase, resulting from the cleavage of the substrate and release of the 7-amino-4-methylcoumarin (B1665955) (AMC) group, provides a direct measure of the specific protease's activity. chemimpex.com This allows researchers to:

Identify active proteases: By testing a sample against a panel of fluorogenic substrates, including this compound, researchers can identify which specific proteases are active under certain conditions.

Determine the sequence of activation: By adding purified proteases to a system and monitoring the activation of subsequent enzymes using specific substrates, the order of events in a cascade can be elucidated.

Assess the impact of inhibitors or activators: The effect of potential therapeutic agents on a proteolytic cascade can be evaluated by measuring changes in the rate of this compound cleavage.

A notable example of its application is in studying the kallikrein-kinin system, a proteolytic cascade that contributes to inflammation, blood pressure regulation, and pain. In a mouse model of Netherton syndrome, a severe skin disease characterized by excessive proteolytic activity, the fluorogenic substrate Boc-Val-Pro-Arg-AMC was used to measure kallikrein activity, demonstrating how a runaway proteolytic cascade initiated by matriptase leads to the disease phenotype. nih.gov Although a slightly different substrate was used, this study highlights the principle of using such fluorogenic peptides to unravel proteolytic pathways.

Table 1: Representative Research Findings on Protease Activity using this compound and Similar Substrates

Research AreaKey Protease(s) StudiedSubstrate UsedMajor FindingReference
Coagulation ThrombinBoc-Val-Pro-Arg-AMCCharacterization of thrombin's enzymatic activity and its inhibition. adipogen.combachem.com
Inflammation Kallikreins (e.g., KLK4, KLK5, KLK8)Boc-Val-Pro-Arg-AMCElucidation of the role of kallikreins in skin diseases and cancer. nih.govmpg.denih.govfrontiersin.org
Prohormone Processing Furin, PC3Boc-Arg-Val-Arg-Arg-MCAUnderstanding the processing of precursor proteins into their active forms. medchemexpress.comnih.gov

Elucidating the Enzymatic Basis of Biological Signal Transduction

Signal transduction is the process by which a cell converts one type of signal or stimulus into another. Many signaling pathways rely on the activity of proteases to transmit signals across cell membranes or within the cytoplasm. Protease-Activated Receptors (PARs) are a prominent example of this, where extracellular proteases cleave the receptor's N-terminal domain, exposing a new N-terminus that acts as a "tethered ligand" to activate the receptor and initiate intracellular signaling. nih.govbiorxiv.org

This compound and its analogs are invaluable for studying the enzymatic basis of such signal transduction events. They allow for the precise measurement of the activity of proteases that are known to activate signaling receptors. For example, thrombin is a potent activator of PAR1, and its activity can be readily assayed using substrates like Boc-Val-Pro-Arg-AMC. nih.gov

Research in this area often involves:

Identifying activating proteases: By screening a panel of proteases for their ability to cleave a substrate like this compound and to activate a specific signaling pathway (e.g., calcium mobilization or ERK1/2 phosphorylation), the key enzymatic triggers can be identified.

Characterizing the kinetics of receptor activation: The enzymatic efficiency (kcat/Km) of a protease for a substrate can provide insights into its potential efficiency in activating a receptor.

Screening for inhibitors of signaling: By using this compound in high-throughput screening assays, compounds that inhibit the proteases responsible for initiating a signaling cascade can be discovered.

A study on colon cancer cells demonstrated that Kallikrein-Related Peptidase 4 (KLK4) can activate PAR1, a receptor typically activated by thrombin. The activity of recombinant KLK4 was confirmed using the substrate Boc-Val-Pro-Arg-AMC, and its signaling effects were shown to be comparable to those of thrombin, suggesting a role for KLK4 in colon tumorigenesis through this signaling pathway. nih.gov

Table 2: Kinetic Parameters of Proteases Implicated in Signal Transduction with Related Fluorogenic Substrates

ProteaseSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Thrombin Boc-Val-Pro-Arg-AMC211095,190,476 adipogen.com
Kallikrein 8 (KLK8) Boc-Val-Pro-Arg-AMC4348.820,300 mpg.de
TMPRSS2 Boc-Gln-Ala-Arg-AMCN/AN/AN/A biorxiv.org
Furin Boc-Arg-Val-Arg-Arg-AMCN/AN/AN/A medchemexpress.com

Note: N/A indicates that the specific kinetic parameter was not provided in the cited source. The data for TMPRSS2 showed 27% conversion at 60 minutes with 25 µM substrate, indicating activity but without full kinetic analysis. The data for Furin indicates efficient cleavage without providing specific kinetic constants.

Advanced Research Perspectives and Future Directions for Boc Val Arg Amc Hcl

Integration with Advanced Spectroscopic and Analytical Techniques

The inherent fluorescent properties of the AMC moiety released from BOC-VAL-ARG-AMC HCl make it highly compatible with a range of advanced spectroscopic and analytical methods. These integrations promise to enhance the depth and throughput of research into enzyme kinetics and inhibition.

Applications in Fluorescence Polarization and Lifetime Measurements

Fluorescence Polarization (FP) and Fluorescence Lifetime (FLT) are powerful techniques that can provide detailed insights into molecular interactions. While direct evidence for the extensive application of this compound in FP and FLT assays is emerging, the principles of these techniques are highly relevant.

In a hypothetical FP assay, the small, rapidly tumbling AMC molecule, once cleaved from the larger peptide, would exhibit low polarization. Conversely, the uncleaved substrate bound to a large enzyme would have a much higher polarization value. This difference allows for the real-time monitoring of enzyme activity in a homogenous format, which is highly amenable to high-throughput screening (HTS).

Fluorescence Lifetime (FLT) measurements offer another dimension of analysis. The lifetime of the excited state of the AMC fluorophore can be sensitive to its local environment. Changes in the microenvironment upon cleavage from the peptide or upon inhibitor binding to the enzyme-substrate complex could potentially be detected as shifts in fluorescence lifetime. This could provide a more robust and less artifact-prone readout compared to simple intensity measurements. A study on a fluorescence lifetime-based assay for human kallikrein 7, though not using this specific substrate, highlights the potential of this approach for protease inhibitor profiling. aatbio.com

Interfacing with Automated Robotics for High-Throughput Research

The straightforward "mix-and-read" nature of assays utilizing this compound makes it an ideal candidate for integration with automated robotics and high-throughput screening (HTS) platforms. Such platforms can perform thousands of biochemical assays in a short period, accelerating the discovery of new enzyme inhibitors.

Automated systems can precisely handle the dispensing of reagents, including the substrate and libraries of potential inhibitors, into microplates. nih.gov Subsequent incubation and fluorescence reading are also automated, often using sophisticated microplate readers capable of kinetic measurements. nih.govfrontiersin.org This high degree of automation significantly reduces manual error and increases the reproducibility and scale of experiments. The use of automated liquid-handling robots for screening large compound libraries against proteases like trypsin and thrombin has been demonstrated, showcasing the feasibility and power of this approach. nih.gov

ParameterApplication in High-Throughput Screening
Assay Principle Enzymatic cleavage of this compound releases fluorescent AMC. vulcanchem.com
Detection Method Fluorescence intensity measurement. vulcanchem.commedchemexpress.com
Instrumentation Automated liquid handlers, microplate readers. nih.gov
Throughput Capable of screening thousands to millions of compounds.
Data Analysis Automated calculation of enzyme inhibition and IC50 values. frontiersin.org

Rational Design of Modified Substrates for Enhanced Specificity or Sensitivity

While this compound is a valuable substrate, the future lies in the rational design of modified versions to tailor its properties for specific research questions. This involves altering the peptide sequence or conjugating the substrate to other molecules.

Exploration of Peptide Sequence Variations for Novel Enzyme Targets

The specificity of a peptide substrate is primarily determined by its amino acid sequence. By systematically altering the valine and arginine residues in this compound, researchers can develop new substrates with enhanced selectivity for different proteases or even target novel enzymes.

For instance, studies have shown that variations in the peptide sequence can dramatically affect which protease will cleave the substrate. For example, Boc-Val-Pro-Arg-AMC is a sensitive substrate for thrombin and kallikreins 5 and 8. adipogen.combiomol.com The substitution of proline for arginine at the P2 position alters its specificity. Similarly, Boc-Gln-Ala-Arg-AMC is used as a substrate for trypsin and TMPRSS2. nih.govmedchemexpress.com The exploration of diverse peptide libraries is a powerful strategy for identifying optimal sequences for specific proteases. Multiplex substrate profiling by mass spectrometry (MSP-MS) is a technique that has been used to analyze the cleavage of a library of diverse peptides to determine the substrate specificity of an enzyme, which can then be used to design highly specific fluorogenic substrates. nih.gov

Original SubstratePeptide SequencePrimary Enzyme Target(s)
This compound Val-ArgTrypsin-like proteases vulcanchem.com
Boc-Val-Pro-Arg-AMCVal-Pro-ArgThrombin, Kallikrein 5, Kallikrein 8 adipogen.combiomol.com
Boc-Gln-Ala-Arg-AMCGln-Ala-ArgTrypsin, TMPRSS2 nih.govmedchemexpress.com
Boc-Arg-Val-Arg-Arg-AMCArg-Val-Arg-ArgFurin medchemexpress.com

Development of Substrate Conjugates for Specific Research Applications

Conjugating BOC-VAL-ARG-AMC or its derivatives to other molecules can expand its utility beyond simple in vitro assays. For example, attaching the substrate to a solid support could enable the development of reusable biosensors for continuous monitoring of protease activity.

Another exciting avenue is the creation of substrate conjugates for cellular imaging. By linking the substrate to a cell-penetrating peptide or a targeting ligand, it may be possible to deliver the substrate into specific cellular compartments or tissues. This would allow for the in situ monitoring of protease activity in a more biologically relevant context.

Expanding the Scope of Enzyme Profiling and Activity-Based Probes

The principles underlying the design of this compound can be extended to create more sophisticated tools for enzyme profiling and the development of activity-based probes (ABPs).

ABPs are small molecules that typically consist of a reactive "warhead," a recognition element (like a peptide sequence), and a reporter tag. They form a covalent bond with the active site of an enzyme, allowing for its detection and characterization. While this compound is a substrate and not an ABP, its peptide sequence can be incorporated into the design of ABPs targeting trypsin-like proteases.

The development of extensive libraries of ABPs with diverse peptide sequences and reactive groups will be crucial for advancing our understanding of the roles of proteases in health and disease. nih.gov These probes can be used to profile the activity of entire enzyme families in complex biological samples, providing a snapshot of the "active proteome." For example, a study describing the synthesis and characterization of a library of ABPs with a diaryl phosphonate (B1237965) warhead targeting trypsin-like serine proteases highlights the potential of this approach for proteomics studies and drug discovery. nih.gov

Furthermore, the design of pH-selective substrates and inhibitors, based on differential cleavage preferences at different pH levels, demonstrates a sophisticated approach to achieving inhibitor selectivity. nih.gov This strategy, which involves identifying preferred amino acid residues at specific positions under different pH conditions, could be applied to develop more targeted research tools based on the BOC-VAL-ARG-AMC scaffold. nih.gov

Strategies for Multiplexed Protease Activity Analysis

The biological activity of proteases rarely occurs in isolation; rather, it is part of a complex network of interacting enzymes. Understanding this interplay requires the simultaneous measurement of multiple protease activities, a concept known as multiplexing. One promising strategy for achieving this involves the use of a panel of fluorogenic substrates, each with a degree of specificity for different proteases. acs.org By combining substrates with distinct spectral properties or by employing deconvolution algorithms, the activities of several proteases in a single sample can be determined. acs.orgrsc.org

For instance, this compound could be used in concert with substrates for other proteases, such as those for matrix metalloproteinases (MMPs) or caspases, to monitor the activity of different protease families simultaneously. vulcanchem.com This approach is particularly powerful when combined with techniques like Förster Resonance Energy Transfer (FRET), where a donor-acceptor pair is incorporated into the peptide substrate. rsc.org Cleavage of the substrate separates the pair, leading to a measurable change in fluorescence. rsc.org By using different FRET pairs with unique spectral characteristics, multiple protease activities can be assayed in parallel. rsc.org

Another innovative approach is the use of microarrays, where a library of different fluorogenic substrates is immobilized in nanodroplets on a slide. sinica.edu.tw This allows for the high-throughput screening of protease activity against a large number of substrates simultaneously, providing a comprehensive profile of enzymatic activity in a sample with minimal consumption of both enzyme and substrates. sinica.edu.tw

StrategyDescriptionPotential Role of this compound
Substrate Panels A mixture of fluorogenic substrates with varying protease specificities is used to simultaneously measure the activity of multiple enzymes.Included as a specific substrate for trypsin-like proteases within a larger panel.
FRET-Based Probes Substrates are labeled with a FRET donor and acceptor pair. Cleavage separates the pair, resulting in a detectable fluorescence signal. Different FRET pairs allow for multiplexing.The peptide backbone could be incorporated into a FRET probe design.
Fluorogenic Substrate Microarrays A large library of diverse fluorogenic substrates is arrayed on a solid surface, allowing for high-throughput profiling of protease specificity.Included as a member of the substrate library to assess trypsin-like protease activity.

Computational Approaches for Predicting Substrate-Enzyme Interactions

Computational methods are becoming increasingly vital in predicting and understanding the interactions between proteases and their substrates. These in silico approaches can guide the design of novel substrates and inhibitors, as well as help to interpret experimental data. Machine learning algorithms, for example, can be trained on large datasets of known protease cleavage sites to predict new ones. plos.orgoup.com These models often incorporate various features of the substrate sequence, such as the physicochemical properties of the amino acids and their predicted secondary structure. plos.org

Molecular docking simulations offer a more structurally detailed approach, predicting how a substrate like this compound might bind to the active site of a protease. nih.govasm.org These simulations can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition and catalysis. rsc.org The calculated binding energies from these simulations can be correlated with experimentally determined kinetic parameters like KM, providing a powerful tool for validating and refining computational models. nih.gov

Furthermore, the integration of energetic terms into machine learning models has been shown to improve the accuracy of predicting cleavage probabilities. nih.gov By combining sequence-based features with structural and energetic information, more robust and interpretable models of protease specificity can be developed. pnas.org

Computational ApproachDescriptionApplication to this compound
Machine Learning Algorithms are trained on known cleavage data to predict new substrate cleavage sites based on sequence and structural features.The cleavage of this compound by various proteases can be used as a data point for training and validating predictive models.
Molecular Docking Simulates the binding of a substrate to the active site of a protease, providing structural and energetic insights into the interaction.Predicting the binding mode and affinity of this compound to different trypsin-like proteases.
Integrated Approaches Combine sequence, structure, and energetic data within a machine learning framework to create more accurate and comprehensive predictive models.Using experimental data from this compound assays to refine and validate integrated predictive models of protease specificity.

Emerging Methodologies in In Vitro Enzymatic Research

The limitations of traditional two-dimensional cell culture have spurred the development of more physiologically relevant in vitro models. These advanced systems, including microfluidics and three-dimensional cultures, offer new opportunities to study protease activity in a more context-rich environment.

Microfluidic-Based Protease Assays

Microfluidic technology enables the manipulation of minute volumes of fluids in precisely fabricated microchannels. This platform offers several advantages for protease assays, including reduced sample and reagent consumption, faster analysis times, and the ability to perform high-throughput screening. rsc.orgmdpi.com Droplet-based microfluidics, in particular, allows for the encapsulation of single cells or enzymes with a fluorogenic substrate like this compound in picoliter-sized droplets. acs.org This enables the rapid and parallel analysis of thousands of individual reactions.

This technology has been successfully applied to multiplexed protease activity assays in small clinical samples. acs.org By creating a library of droplets containing different combinations of fluorogenic substrates and inhibitors, a detailed profile of protease activity can be generated from a very small volume of biological fluid. acs.org The high sensitivity and low volume requirements of microfluidic assays make them ideal for applications where sample availability is limited. rsc.org

Organoid and 3D Culture Models for Protease Activity Assessment

Organoids and other three-dimensional (3D) cell culture models are increasingly being used in research as they more accurately mimic the complex cellular organization and microenvironment of native tissues. oncotarget.com These models provide a more realistic context for studying protease activity and its role in physiological and pathological processes.

Fluorogenic substrates like this compound can be used to measure protease activity directly within these 3D structures. For example, studies have utilized cell-permeable fluorogenic substrates to assess protease activity in viable cells within spheroids. oncotarget.com This approach has been used to evaluate the efficacy of drugs that target signaling pathways affecting cell viability and protease expression. oncotarget.com Similarly, fluorogenic substrates have been employed to measure the activity of proteases secreted by parasites in co-culture with 3D liver spheroids, providing insights into host-parasite interactions. tandfonline.com The application of such substrates in these advanced culture systems allows for a more dynamic and physiologically relevant understanding of protease function. nih.govplos.org

Q & A

Q. What are the standard protocols for using BOC-VAL-ARG-AMC HCL in protease activity assays?

Methodological Answer:

  • Reconstitution and Storage: Dissolve the substrate in DMSO or buffer (pH 7.4–8.0) to avoid aggregation. Store aliquots at -20°C to prevent hydrolysis .
  • Assay Setup: Use kinetic fluorescence assays (excitation/emission: 380/460 nm) with a protease (e.g., trypsin-like serine proteases) in buffer (e.g., Tris-HCl, 25–37°C). Include negative controls (substrate alone, protease inhibitor) .
  • Data Collection: Monitor fluorescence intensity over time (e.g., 0–60 min) and calculate enzyme activity via AMC release rates (calibrate with free AMC standards) .

Q. How can researchers optimize assay conditions for this compound to minimize background noise?

Methodological Answer:

  • pH and Temperature: Test buffers (pH 6.5–8.5) and temperatures (25–37°C) to maximize protease-substrate specificity. For example, thrombin shows optimal activity at pH 8.0 .
  • Substrate Concentration: Perform Michaelis-Menten kinetics to determine KmK_m and avoid substrate inhibition (typical working range: 10–200 µM) .
  • Detection Parameters: Adjust gain settings on fluorometers to avoid signal saturation and validate linearity with dilution series .

Q. What controls are essential for validating results in kinetic assays using this compound?

Methodological Answer:

  • Negative Controls:
    • Substrate-only wells (no enzyme) to detect spontaneous hydrolysis.
    • Enzyme + irreversible inhibitor (e.g., PMSF for serine proteases) .
  • Positive Controls:
    • Known protease activators (e.g., Ca²⁺ for calpain).
    • Fluorescence calibration with free AMC (e.g., 0–50 µM) .

Advanced Research Questions

Q. How should experimental design account for off-target protease activity when using this compound?

Methodological Answer:

  • Specificity Testing: Pre-treat samples with class-specific inhibitors (e.g., aprotinin for serine proteases, E-64 for cysteine proteases) to isolate target activity .
  • Fractionation: Use size-exclusion chromatography or immunodepletion to remove interfering proteases from crude lysates .
  • Orthogonal Validation: Confirm results with alternative substrates (e.g., FRET-based) or zymography .

Q. How can researchers resolve contradictory kinetic data (e.g., VmaxV_{max}Vmax​, KmK_mKm​) from different studies using this compound?

Methodological Answer:

  • Variable Audit: Compare buffer composition (e.g., ionic strength, cofactors), enzyme purity, and detection equipment (e.g., plate reader vs. spectrophotometer) across studies .
  • Normalization: Express activity as "% control" or standardize to protein concentration (Bradford assay) .
  • Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .

Q. What statistical methods are appropriate for validating protease inhibition potency using this substrate?

Methodological Answer:

  • Dose-Response Curves: Fit inhibitor concentration vs. % activity data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ .
  • Error Analysis: Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for kinetic parameters .
  • Reproducibility: Perform intra- and inter-assay CV calculations (acceptance threshold: <15%) .

Q. How can this compound be integrated with other methodologies (e.g., mass spectrometry) to study protease regulation in complex biological systems?

Methodological Answer:

  • Multi-Omics Workflow:
    • Use the substrate for real-time activity profiling in cell lysates.
    • Isolate proteases via affinity chromatography (e.g., tagged inhibitors).
    • Identify interacting proteins via LC-MS/MS and correlate with activity data .
  • Spatiotemporal Analysis: Combine fluorescence imaging (substrate localization) with transcriptomics (e.g., RNA-seq of protease genes) .

Q. What are the best practices for ensuring long-term reproducibility of assays using this compound?

Methodological Answer:

  • Batch Consistency: Validate each substrate batch via HPLC (purity >95%) and kinetic assays against a reference standard .
  • Protocol Documentation: Share detailed SOPs for reconstitution, storage, and assay conditions (e.g., via protocols.io ) .
  • Blinded Analysis: Assign sample IDs randomly and use automated data pipelines to reduce observer bias .

Q. How can findings from this compound-based studies be linked to broader theoretical frameworks (e.g., protease signaling in apoptosis)?

Methodological Answer:

  • Conceptual Mapping: Align experimental data with pathways (e.g., caspase activation in apoptosis) using tools like KEGG or Reactome .
  • Mechanistic Modeling: Build computational models (e.g., ordinary differential equations) to predict protease network dynamics .
  • Hypothesis Testing: Use substrate activity data to validate/refute theoretical predictions (e.g., protease X as a master regulator of pathway Y) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.